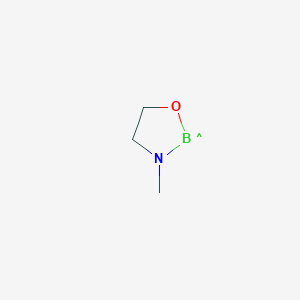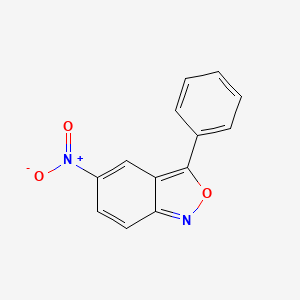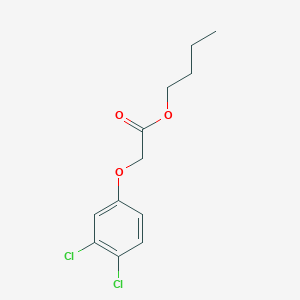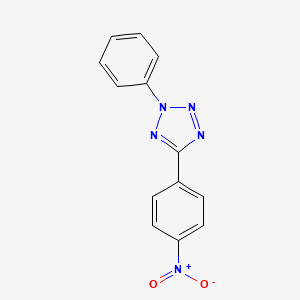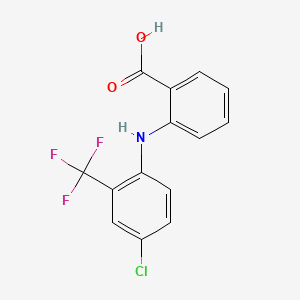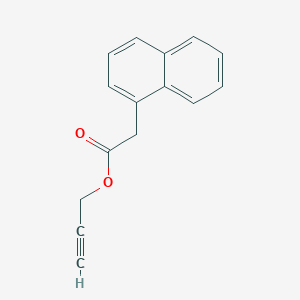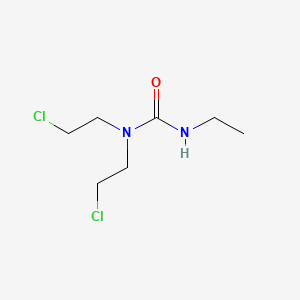
1,1-Bis(2-chloroethyl)-3-ethylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Bis(2-chloroethyl)-3-ethylurea is a chemical compound known for its applications in various fields, including chemistry, biology, and medicine. It is a derivative of nitrogen mustard, which is a class of compounds known for their alkylating properties. These compounds have been extensively studied for their potential use in chemotherapy due to their ability to interfere with DNA replication.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis(2-chloroethyl)-3-ethylurea typically involves the reaction of ethyl isocyanate with 2-chloroethylamine hydrochloride. The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the formation of the urea linkage. The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to optimize yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Bis(2-chloroethyl)-3-ethylurea undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form various derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include substituted ureas, alcohols, and amines, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1,1-Bis(2-chloroethyl)-3-ethylurea has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential use as an alkylating agent in biochemical research.
Medicine: It has been investigated for its potential use in chemotherapy due to its ability to interfere with DNA replication.
Mécanisme D'action
The mechanism of action of 1,1-Bis(2-chloroethyl)-3-ethylurea involves the formation of highly reactive intermediates that can alkylate DNA. This alkylation leads to the formation of cross-links between DNA strands, which interferes with DNA replication and transcription. The compound primarily targets rapidly dividing cells, making it a potential candidate for chemotherapy .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1-Bis(2-chloroethyl)-3-(2-hydroxyethyl)urea
- 1,1-Bis(2-chloroethyl)-3-methylurea
- 1,1-Bis(2-chloroethyl)-3-phenylurea
Uniqueness
1,1-Bis(2-chloroethyl)-3-ethylurea is unique due to its specific alkylating properties and its ability to form stable intermediates that can effectively cross-link DNA. This makes it particularly useful in applications where DNA interference is desired, such as in chemotherapy .
Propriétés
Numéro CAS |
36014-32-1 |
|---|---|
Formule moléculaire |
C7H14Cl2N2O |
Poids moléculaire |
213.10 g/mol |
Nom IUPAC |
1,1-bis(2-chloroethyl)-3-ethylurea |
InChI |
InChI=1S/C7H14Cl2N2O/c1-2-10-7(12)11(5-3-8)6-4-9/h2-6H2,1H3,(H,10,12) |
Clé InChI |
DBGIGBAYFXOPKD-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=O)N(CCCl)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




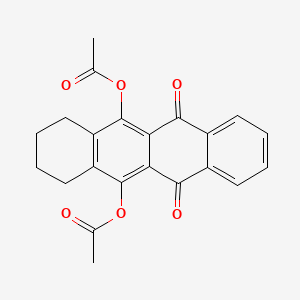
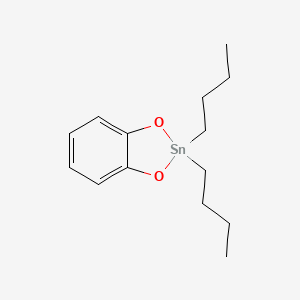
![6-Bromo-5H-benzo[a]phenoxazin-5-one](/img/structure/B14669452.png)
![4,5-Dimethyl-2-[(1r,2r,4s)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl]phenol](/img/structure/B14669455.png)
